molecular formula C7H12Cl2N2O B1373424 2-Amino-2-(2-pyridyl)ethanol dihydrochloride CAS No. 1187930-63-7

2-Amino-2-(2-pyridyl)ethanol dihydrochloride

Cat. No.: B1373424
CAS No.: 1187930-63-7
M. Wt: 211.09 g/mol
InChI Key: CHZFBNDZYOIRDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride typically involves the reaction of 2-amino-2-(pyridin-2-yl)ethanol with hydrochloric acid to form the dihydrochloride salt . One common method involves the use of potassium hydroxide in tetrahydrofuran and water at 0°C, followed by the addition of bis(trichloromethyl) carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with an emphasis on maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-pyridyl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-pyridyl)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-pyridyl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, although detailed pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-pyridyl)ethanol dihydrochloride is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it valuable in research for developing new chemical entities and studying biological mechanisms.

Properties

IUPAC Name

2-amino-2-pyridin-2-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFBNDZYOIRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695935
Record name 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-63-7
Record name 2-Amino-2-(pyridin-2-yl)ethan-1-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Reactant of Route 2
2-Amino-2-(2-pyridyl)ethanol dihydrochloride
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2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Reactant of Route 4
2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Reactant of Route 5
2-Amino-2-(2-pyridyl)ethanol dihydrochloride
Reactant of Route 6
2-Amino-2-(2-pyridyl)ethanol dihydrochloride

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